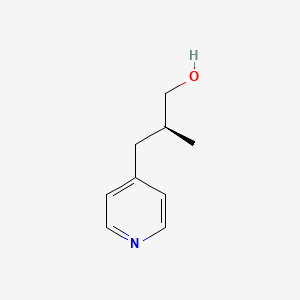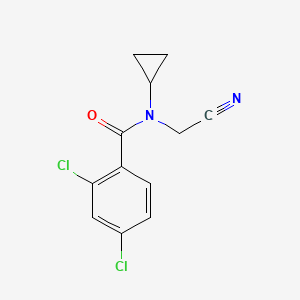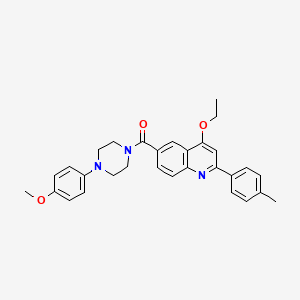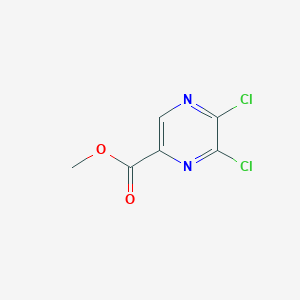
1-(4-chlorobenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a useful research compound. Its molecular formula is C16H15ClN6O and its molecular weight is 342.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Hydrogen Bonding and Complexation
Research on pyrid-2-yl ureas, similar in structure to the compound , has investigated their conformational dynamics and ability to complex with molecules like cytosine. These studies reveal insights into how substituent effects can influence intramolecular hydrogen bonding and the potential for complexation with biomolecules, suggesting applications in the design of biomolecular receptors and probes (Chien et al., 2004).
Antimicrobial and Surface Activity
Derivatives of 1,2,4-triazole, related to the compound through their heterocyclic and urea components, have shown antimicrobial activity and potential as surface-active agents. This research points to the possible application of such compounds in the development of new antimicrobial materials and surface treatments (El-Sayed, 2006).
Soil Degradation Studies
Studies on imazosulfuron, a sulfonylurea herbicide, have explored its degradation under different soil conditions. These investigations are crucial for understanding the environmental fate of chemical compounds introduced into agricultural settings, suggesting the relevance of related urea derivatives in environmental chemistry and agricultural science (Morrica et al., 2001).
Synthesis and Anticancer Activity
Research into the synthesis of urea derivatives with specific substituents has led to compounds with significant anticancer activity. These findings underscore the importance of such compounds in medicinal chemistry, especially in the search for new anticancer agents (Feng et al., 2020).
Catalytic Applications in Water
The development of urea-functionalized self-assembled molecular prisms has shown promise for catalyzing reactions in water. This research highlights the potential of urea derivatives in facilitating environmentally friendly catalytic processes, which could be essential for green chemistry applications (Howlader et al., 2016).
Mechanism of Action
Target of action
Compounds containing a triazole ring, like “1-[(4-chlorophenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea”, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present in many drug classes .
Mode of action
The mode of action of “1-[(4-chlorophenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea” would depend on its specific targets. Triazole compounds can bind to their targets, leading to changes in the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of “1-[(4-chlorophenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea”. Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Result of action
The molecular and cellular effects of “1-[(4-chlorophenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea” would depend on its specific targets and mode of action. Triazole compounds can have a variety of effects, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-13-5-3-12(4-6-13)8-19-16(24)20-9-14-11-23(22-21-14)15-2-1-7-18-10-15/h1-7,10-11H,8-9H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKIQGSUAPTDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2545265.png)


![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)
![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2545272.png)
![2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2545273.png)






![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)
![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)
